VU591 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

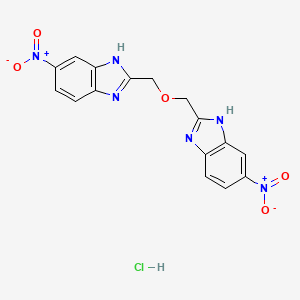

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N6O5.ClH/c23-21(24)9-1-3-11-13(5-9)19-15(17-11)7-27-8-16-18-12-4-2-10(22(25)26)6-14(12)20-16;/h1-6H,7-8H2,(H,17,19)(H,18,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLOUHLPDHEXCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)COCC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to VU591 Hydrochloride: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VU591 hydrochloride, a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1. This document details its chemical structure, physicochemical and biological properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the benzimidazole class of compounds. Its systematic chemical name is 6-Nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole hydrochloride. The structure and properties are summarized in the tables below.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 6-Nitro-2-[(6-nitro-1H-benzimidazol-2-yl)methoxymethyl]-1H-benzimidazole hydrochloride | [1] |

| Molecular Formula | C₁₆H₁₃ClN₆O₅ | [2] |

| Molecular Weight | 404.76 g/mol | [1][2] |

| CAS Number | 1315380-70-1 | [1] |

| Appearance | White to gray solid | [3] |

| Purity | ≥99% (HPLC) | [1] |

| Solubility | DMSO: 16.67 mg/mL (41.18 mM) (with sonication) | [3] |

| H₂O: < 0.1 mg/mL (insoluble) | [3] | |

| Storage | 4°C, sealed, away from moisture. In solvent: -80°C for 6 months, -20°C for 1 month. | [2][4] |

Biological Properties

| Property | Value | Reference |

| Target | Renal Outer Medullary Potassium Channel (ROMK) / Kir1.1 | [1][4] |

| Mechanism of Action | Intracellular pore blocker of the ROMK channel | [5][6] |

| IC₅₀ | 0.24 µM | [3][4][7] |

| Selectivity | Selective for ROMK over other inward rectifier potassium channels (Kir2.1, Kir2.3, Kir4.1, Kir7.1) and other ion channels. | [1][6] |

| In Vivo Effect | Shows antidepressant-like effects in the tail suspension test (TST) in mice. | [4] |

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of the ROMK (Kir1.1) potassium channel.[1][4] It is understood to act as an intracellular pore blocker.[5][6] The binding site for VU591 is located within the ion conduction pathway of the channel.[6] This interaction is facilitated by specific amino acid residues, notably Asn171 and Val168.[6] The unique presence of asparagine at this position in ROMK, as opposed to aspartate or glutamate in other Kir channels, is a key determinant of VU591's selectivity.[6] By physically occluding the pore, VU591 prevents the efflux of potassium ions, thereby inhibiting the channel's function. This targeted inhibition of ROMK has implications for renal physiology and has been explored for its potential diuretic effects.

Experimental Protocols

Synthesis of VU591

The following protocol is for the synthesis of the parent compound, VU591, which can be subsequently treated with hydrochloric acid to form the hydrochloride salt.[5]

Materials:

-

4-nitrobenzene-1,2-diamine

-

Diglycolic acid

-

5 N HCl

-

Saturated NaHCO₃ solution

-

Absolute Ethanol (EtOH)

Procedure:

-

A suspension of 4-nitrobenzene-1,2-diamine (300 mg, 1.96 mmol) and diglycolic acid (131 mg, 0.98 mmol) in 5 N HCl (2 ml) is heated to 120°C in a sealed tube.

-

A solution should form within 1 hour. Continue heating for a total of 12 hours.

-

After 12 hours, cool the mixture to room temperature.

-

Pour the cooled mixture into a saturated NaHCO₃ solution (50 ml) and adjust the pH to 8.

-

Filter the resulting mixture and wash the product with water.

-

Dry the product in a vacuum oven for 10 hours to yield VU591 as a light brown solid.

-

For purification, recrystallize the product from absolute ethanol to obtain VU591 as a colorless solid.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a representative method for characterizing the inhibitory effect of this compound on ROMK channels expressed in a heterologous system like HEK-293 cells.

Cell Culture and Transfection:

-

HEK-293 cells are cultured in standard media (e.g., DMEM with 10% FBS).

-

Cells are transiently transfected with a plasmid encoding the human ROMK1 (Kir1.1) channel using a suitable transfection reagent.

Solutions:

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

Recording Procedure:

-

Prepare coverslips with transfected HEK-293 cells for recording.

-

Use a patch-clamp amplifier and a data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Establish a gigaohm seal between the pipette and a transfected cell.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -75 mV.

-

Apply voltage steps or ramps to elicit ROMK currents. A typical protocol is to step to -120 mV for 200 ms every 5 seconds.

-

Record baseline currents in the extracellular solution.

-

Perfuse the cell with the extracellular solution containing this compound at various concentrations.

-

Record the inhibition of the ROMK current in the presence of the compound.

References

- 1. homepages.gac.edu [homepages.gac.edu]

- 2. Whole-cell voltage clamp recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-Throughput Screening Reveals a Small-Molecule Inhibitor of the Renal Outer Medullary Potassium Channel and Kir7.1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bsys.ch [bsys.ch]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of a Potent and Selective ROMK Inhibitor with Pharmacokinetic Properties Suitable for Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

VU591 Hydrochloride: A Selective Kir1.1 (ROMK) Channel Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

VU591 hydrochloride is a potent and selective small-molecule inhibitor of the inward-rectifier potassium channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK).[1][2][3] This channel plays a crucial role in potassium homeostasis and sodium reabsorption in the kidneys, making it a compelling target for novel diuretics.[4][5] This technical guide provides an in-depth overview of this compound, including its pharmacological properties, mechanism of action, experimental protocols for its characterization, and the relevant physiological signaling pathways.

Core Properties and Pharmacological Data

This compound is a cell-permeable benzimidazole derivative that acts as a pore blocker of the Kir1.1 channel.[6][7] Its development was a significant step forward from earlier inhibitors like VU590, as VU591 demonstrates high selectivity for Kir1.1 over other co-expressed potassium channels in the nephron, such as Kir7.1.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: Potency of this compound

| Target | IC₅₀ (µM) | Assay Condition | Reference |

| Kir1.1 (ROMK) | 0.24 | Whole-cell patch clamp in HEK-293 cells | [1][2][3][6] |

Table 2: Selectivity Profile of this compound

| Channel/Receptor | Inhibition at 10 µM VU591 | Fold Selectivity (vs. Kir1.1) | Reference |

| Kir2.1 | No effect | >40 | [6][8] |

| Kir2.3 | No effect | >40 | [6][8] |

| Kir4.1 | No effect | >40 | [6][8] |

| Kir7.1 | No effect | >40 | [6][8] |

| Kir6.2/SUR1 | 17 ± 4% | ~150 | [8] |

| GABAᴀ Receptor | - (IC₅₀ = 6.2 µM) | ~25 | [6][9] |

Note: VU591 was evaluated against more than 65 other potential off-targets and showed high selectivity.[4][8]

Mechanism of Action: Pore Blockade

VU591 is characterized as an intracellular pore blocker of the Kir1.1 channel.[8][9] This mechanism is supported by evidence of voltage- and potassium-dependent block. The binding of VU591 within the channel's ion conduction pathway is influenced by the transmembrane voltage and the concentration of potassium ions.[4][7] Specifically, inwardly directed K+ ions can displace VU591 from its binding site, a phenomenon known as "knock-off".[8]

Caption: Mechanism of VU591 as a pore blocker of the Kir1.1 channel.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of Kir1.1 inhibitors. Below are representative protocols for key experiments.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for characterizing the potency and mechanism of ion channel modulators.

Objective: To measure the inhibitory effect of VU591 on Kir1.1 currents in a whole-cell configuration.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human Kir1.1 channel are cultured under standard conditions.

-

Cell Preparation: Cells are plated onto glass coverslips for recording.

-

Electrophysiological Recording:

-

Whole-cell patch clamp recordings are performed using an appropriate amplifier and data acquisition system.

-

Borosilicate glass pipettes (2-5 MΩ) are filled with an internal solution containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl₂, adjusted to pH 7.4 with KOH.

-

The external bath solution contains (in mM): 140 KCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, adjusted to pH 7.4 with KOH. Different potassium concentrations can be used to study potassium-dependent block.

-

Cells are voltage-clamped at a holding potential of -75 mV.[8]

-

Currents are elicited by voltage ramps or steps. A typical protocol involves ramping the voltage from -120 mV to +120 mV over a set duration (e.g., 2.4 mV/ms) every 5 seconds.[8]

-

-

Compound Application:

-

A stable baseline current is established before the application of this compound.

-

VU591 is acutely applied to the bath solution at various concentrations to determine the dose-response relationship and IC₅₀ value.

-

A known channel blocker, such as 2 mM barium, is often used as a positive control at the end of the experiment to confirm channel activity.[8]

-

-

Data Analysis: The current inhibition at a specific voltage (e.g., -120 mV) is measured and plotted against the compound concentration to calculate the IC₅₀.

Caption: Workflow for whole-cell patch clamp analysis of VU591.

Thallium Flux Assay

This is a higher-throughput method to screen for and characterize Kir1.1 inhibitors.

Objective: To measure the activity of Kir1.1 channels by monitoring the influx of thallium (Tl⁺), a surrogate for K⁺, using a Tl⁺-sensitive fluorescent dye.

Methodology:

-

Cell Plating: HEK-293 cells expressing Kir1.1 are plated in 384- or 1536-well microplates.[5]

-

Dye Loading: Cells are loaded with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™).

-

Compound Incubation: Cells are incubated with various concentrations of this compound.

-

Thallium Addition and Fluorescence Reading: A stimulus buffer containing Tl⁺ is added to the wells, and the resulting change in fluorescence is measured over time using a fluorescence plate reader.

-

Data Analysis: The rate of Tl⁺ influx is proportional to the Kir1.1 channel activity. The inhibitory effect of VU591 is calculated by comparing the fluorescence signal in the presence and absence of the compound.

Signaling Pathway in the Renal Tubule

Kir1.1 is a key component of the ion transport machinery in the thick ascending limb (TAL) of Henle's loop and the cortical collecting duct (CCD) of the nephron. Its activity is crucial for potassium recycling and sodium reabsorption.

In the TAL, Kir1.1 recycles potassium back into the tubular lumen, which is essential for the function of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2).[4] In the CCD, Kir1.1 provides the driving force for sodium reabsorption through the epithelial sodium channel (ENaC) by hyperpolarizing the apical membrane.[4] Inhibition of Kir1.1 by VU591 is expected to disrupt these processes, leading to a diuretic effect.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The inwardly rectifying potassium channel Kir1.1: development of functional assays to identify and characterize channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of ROMK Channels in Renal Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Renal Outer Medullary Potassium (ROMK) channel, a member of the inwardly-rectifying potassium (Kir) channel family (Kir1.1), is a cornerstone of renal physiology, playing a critical role in salt and potassium homeostasis.[1] Encoded by the KCNJ1 gene, this ATP-dependent potassium channel is predominantly expressed in the apical membrane of epithelial cells in the thick ascending limb (TAL) of Henle's loop and the cortical collecting duct (CCD).[2][3] In the TAL, ROMK facilitates potassium recycling, a process essential for the function of the Na-K-2Cl cotransporter (NKCC2) and, consequently, for salt reabsorption and the generation of the corticomedullary osmotic gradient.[1][4] In the CCD, ROMK is the primary channel for potassium secretion, a key determinant of final urinary potassium excretion.[1][4] Dysfunctional ROMK channels are implicated in Bartter syndrome type II, a severe salt-wasting disorder, highlighting their physiological significance.[5][6] The intricate regulation of ROMK by various signaling pathways, including phosphorylation and protein-protein interactions, fine-tunes its activity to match physiological demands. This central role in renal electrolyte handling makes ROMK an attractive target for novel diuretic therapies.[7][8] This guide provides an in-depth examination of ROMK's function, regulation, and the experimental methodologies used to study it, tailored for professionals in biomedical research and drug development.

Core Functions and Physiological Significance

ROMK channels are integral to two primary processes in the kidney: potassium recycling in the TAL and potassium secretion in the CCD.[4]

-

Thick Ascending Limb (TAL): In the TAL, ROMK channels on the apical membrane allow potassium that has been brought into the cell by the NKCC2 cotransporter to recycle back into the tubular lumen.[1] This recycling is crucial for several reasons: it maintains a luminal potassium concentration sufficient to support continued NKCC2 activity, contributes to the generation of a lumen-positive transepithelial voltage which drives the paracellular reabsorption of cations like sodium, calcium, and magnesium, and hyperpolarizes the apical membrane, providing a favorable electrochemical gradient for chloride exit across the basolateral membrane.[4]

-

Cortical Collecting Duct (CCD): In the principal cells of the CCD, ROMK channels are the main conduit for potassium secretion into the tubular fluid.[1] This process is tightly coupled to sodium reabsorption via the epithelial sodium channel (ENaC). The activity of ROMK channels in the CCD is the final and most critical regulatory step in determining the amount of potassium excreted in the urine, thereby playing a pivotal role in maintaining overall potassium balance.[3][4]

The importance of ROMK is underscored by the clinical manifestations of its dysfunction. Loss-of-function mutations in the KCNJ1 gene lead to Antenatal Bartter Syndrome Type II , a life-threatening genetic disorder characterized by severe salt wasting, polyuria, hypokalemia, and metabolic alkalosis.[5][9] This phenotype is recapitulated in ROMK knockout mouse models.[10][11]

Biophysical and Pharmacological Properties

ROMK channels exhibit distinct biophysical characteristics that are well-suited for their physiological roles. They are characterized by weak inward rectification, which allows for significant outward potassium flux at physiological membrane potentials, a key feature for potassium secretion.[1] The channel's activity is also sensitive to intracellular pH, with acidification leading to channel closure.[12]

| Property | Typical Value(s) | Significance in Renal Function |

| Single-Channel Conductance | 30-40 pS (in the CCD) | Allows for efficient potassium secretion.[1] |

| 70-80 pS (in the TAL, likely a heteromer) | Facilitates high-capacity potassium recycling.[10][13] | |

| Open Probability (Po) | High at physiological membrane potentials | Ensures a continuous pathway for potassium movement.[1] |

| Ion Selectivity | Highly selective for K+ over Na+ | Maintains the specific function of potassium transport.[14] |

| Inward Rectification | Weak | Permits robust outward potassium flux for secretion.[1] |

| pH Sensitivity (Intracellular) | Inhibited by acidosis (pH < 7.0) | Links channel activity to the metabolic state of the cell. |

| ATP Sensitivity | Inhibited by cytoplasmic ATP (in the presence of CFTR) | Couples channel activity to cellular energy status.[1][4] |

Regulation of ROMK Channel Activity

The activity of ROMK channels is exquisitely regulated at multiple levels, including channel gating, trafficking to and from the plasma membrane, and protein-protein interactions. This complex regulatory network allows the kidney to precisely control potassium excretion in response to physiological cues such as dietary potassium intake and hormonal signals.

Regulation by Phosphorylation

Phosphorylation is a key mechanism controlling ROMK activity. Several kinases have been shown to directly or indirectly modulate the channel.

-

Protein Kinase A (PKA): PKA-mediated phosphorylation is a primary mechanism for activating ROMK channels.[4] There are three key PKA phosphorylation sites on ROMK: S44 in the N-terminus and S219 and S313 in the C-terminus.[1] Phosphorylation of S44 is crucial for the channel's exit from the endoplasmic reticulum and its trafficking to the plasma membrane.[1] Phosphorylation of the C-terminal sites maintains the channel in a high open probability state.[1] The effect of PKA on ROMK is often facilitated by A-kinase anchoring proteins (AKAPs), which bring PKA into close proximity with the channel.[4]

-

Protein Kinase C (PKC): The role of PKC in ROMK regulation is more complex. While direct phosphorylation of certain serine residues by PKC appears to be important for the surface expression of the channel, overall PKC activation is generally considered to be inhibitory.[13] This inhibition may be mediated, in part, through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid essential for ROMK activity.[1]

-

Protein Tyrosine Kinases (PTKs): PTKs, such as Src kinase, play a significant role in the downregulation of ROMK channels, particularly in response to low dietary potassium.[15] Increased PTK activity leads to the tyrosine phosphorylation of ROMK, which promotes the channel's internalization from the plasma membrane via endocytosis, thereby reducing potassium secretion.[15]

-

With-No-Lysine (WNK) Kinases: WNK kinases are critical regulators of ROMK trafficking. WNK4, for instance, promotes the clathrin-dependent endocytosis of ROMK, leading to a decrease in channel density at the apical membrane.[1] This is a key mechanism for reducing potassium secretion during periods of potassium restriction.

Regulation by Membrane Trafficking

The number of active ROMK channels at the apical membrane is dynamically regulated by a balance between exocytosis (insertion into the membrane) and endocytosis (removal from the membrane).

-

Forward Trafficking: The transport of newly synthesized ROMK channels from the endoplasmic reticulum to the Golgi and finally to the plasma membrane is a regulated process. As mentioned, PKA-mediated phosphorylation of S44 is a critical step in allowing the channel to exit the ER.[1]

-

Endocytosis: ROMK channels are internalized from the plasma membrane via a clathrin-dependent pathway.[16][17] This process is stimulated by signals such as low dietary potassium, which activates PTKs and WNK kinases.[1][16] The internalization of ROMK involves a specific motif in its C-terminus and is dependent on dynamin.[17][18]

Other Regulatory Factors

-

Phosphatidylinositol 4,5-bisphosphate (PIP2): PIP2, a membrane phospholipid, is essential for the activity of ROMK and other Kir channels.[1] It directly interacts with the channel to maintain it in an open state.[19] Hormones and signaling pathways that lead to PIP2 hydrolysis can therefore inhibit ROMK activity.[1]

-

Intracellular pH: As noted, ROMK channels are highly sensitive to intracellular pH, with acidification causing a sharp decrease in channel activity.[12] This provides a mechanism to link renal potassium handling with systemic acid-base status.

-

Intracellular ATP: High levels of intracellular ATP can inhibit ROMK, linking channel activity to the metabolic state of the cell. This inhibition is particularly evident when ROMK is co-expressed with the cystic fibrosis transmembrane conductance regulator (CFTR).[1][4]

Signaling Pathways and Regulatory Networks

The regulation of ROMK is best understood as a series of interconnected signaling pathways that converge on the channel to modulate its function.

Experimental Protocols

Studying ROMK channels requires a combination of molecular, biochemical, and electrophysiological techniques. Below are outlines of key experimental protocols.

Patch-Clamp Electrophysiology for Measuring ROMK Activity

This technique allows for the direct measurement of ion flow through ROMK channels in the cell membrane.

Objective: To measure whole-cell or single-channel ROMK currents in native renal tubules or heterologous expression systems (e.g., Xenopus oocytes, mammalian cell lines).

Methodology:

-

Cell/Tubule Preparation:

-

For native tubules: Kidneys are harvested, and specific segments (e.g., CCD) are microdissected. The tubules are then split open to allow access to the apical membrane.[20]

-

For expression systems: Cells are cultured on coverslips and transfected with ROMK-encoding plasmids.

-

-

Pipette and Solution Preparation:

-

Pipette Solution (intracellular): Typically contains (in mM): 130 KCl, 10 HEPES, 2 EGTA, 1 MgCl2, adjusted to pH 7.4 with KOH. ATP and GTP may be included to mimic intracellular conditions.[20]

-

Bath Solution (extracellular): Typically contains (in mM): 140 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose, adjusted to pH 7.4 with NaOH.

-

-

Gigaohm Seal Formation: A glass micropipette with a tip diameter of ~1 µm is pressed against the cell membrane. Gentle suction is applied to form a high-resistance (>1 GΩ) seal.

-

Configuration:

-

Cell-Attached: The membrane patch remains intact, allowing for the study of channel activity in a near-physiological state.

-

Inside-Out: The patch is excised from the cell, exposing the intracellular face of the membrane to the bath solution. This is ideal for studying the effects of intracellular modulators (e.g., ATP, pH, kinases).[19]

-

Whole-Cell: The membrane patch is ruptured, allowing for the measurement of the total current from all channels on the cell surface.

-

-

Data Acquisition and Analysis:

-

A voltage-clamp protocol is applied to the membrane. For ROMK, this often involves a series of voltage steps or ramps to generate a current-voltage (I-V) relationship.

-

ROMK-mediated currents can be identified by their characteristic biophysical properties (e.g., weak inward rectification) and by their sensitivity to specific blockers like Tertiapin-Q or barium.[21]

-

Software is used to analyze current amplitude, open probability (for single-channel recordings), and conductance.

-

Immunoblotting and Immunofluorescence for ROMK Expression and Localization

These techniques are used to assess the total amount of ROMK protein and its subcellular localization.

Objective: To quantify changes in total and cell-surface ROMK protein levels in response to various stimuli (e.g., changes in dietary potassium).

Methodology:

-

Tissue/Cell Lysis: Kidneys or cultured cells are homogenized in a lysis buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

-

Surface Biotinylation (for surface protein analysis):

-

Intact cells or tissues are incubated with a membrane-impermeable biotin reagent that labels primary amines of extracellular domains of surface proteins.

-

The reaction is quenched, and cells are lysed.

-

Biotinylated proteins are captured using streptavidin-coated beads.

-

The captured proteins (surface fraction) and the unbound proteins (intracellular fraction) are analyzed separately.

-

-

SDS-PAGE and Western Blotting:

-

Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a nitrocellulose or PVDF membrane.

-

The membrane is incubated with a primary antibody specific for ROMK.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.

-

A chemiluminescent substrate is applied, and the resulting light signal is captured on film or with a digital imager. The band intensity corresponds to the amount of ROMK protein.

-

-

Immunofluorescence and Confocal Microscopy:

-

Kidney sections or cultured cells are fixed and permeabilized.

-

Samples are incubated with a primary ROMK antibody, followed by a fluorescently labeled secondary antibody.

-

Nuclei are often counterstained with a DNA-binding dye like DAPI.

-

Samples are imaged using a confocal microscope to determine the subcellular localization of ROMK (e.g., apical membrane vs. intracellular compartments).

-

ROMK as a Therapeutic Target

The critical role of ROMK in the TAL, where it supports the function of the NKCC2 cotransporter (the target of loop diuretics like furosemide), makes it an attractive target for a new class of diuretics.[7][22] Inhibiting ROMK is expected to reduce sodium reabsorption in the TAL, leading to diuresis and natriuresis.[23] A potential advantage of ROMK inhibitors over traditional loop diuretics is their potential to be potassium-sparing. By also inhibiting ROMK in the CCD, these drugs could simultaneously block the primary route of potassium secretion, thereby mitigating the risk of hypokalemia, a common side effect of loop and thiazide diuretics.[3][23] Several small molecule inhibitors of ROMK have been developed and are under investigation for the treatment of hypertension and heart failure.[7]

Conclusion

The ROMK channel is a central player in renal physiology, essential for maintaining salt and potassium balance. Its activity is finely tuned by a complex interplay of signaling pathways that regulate its phosphorylation state, trafficking, and gating. Understanding these mechanisms has not only illuminated fundamental principles of kidney function but has also paved the way for the development of novel therapeutic strategies targeting ROMK for cardiovascular and renal diseases. The experimental approaches detailed in this guide provide the foundation for continued research into this vital ion channel.

References

- 1. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ROMK - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Bartter Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Bartter Syndrome: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]

- 7. scilit.com [scilit.com]

- 8. researchgate.net [researchgate.net]

- 9. Genetic heterogeneity of Bartter's syndrome revealed by mutations in the K+ channel, ROMK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Renal outer medullary potassium channel knockout models reveal thick ascending limb function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Absence of small conductance K+ channel (SK) activity in apical membranes of thick ascending limb and cortical collecting duct in ROMK (Bartter's) knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of Kir Channels by Intracellular pH and Extracellular K+ : Mechanisms of Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.physiology.org [journals.physiology.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Regulation of ROMK channels by protein tyrosine kinase and tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Evidence for endocytosis of ROMK potassium channel via clathrin-coated vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Characterization of hyperactive mutations in the renal potassium channel ROMK uncovers unique effects on channel biogenesis and ion conductance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Magnesium Modulates ROMK Channel–Mediated Potassium Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 21. rupress.org [rupress.org]

- 22. The Renal Outer Medullary Potassium Channel (ROMK): An Intriguing Pharmacological Target for an Innovative Class of Diuretic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pharmacologic inhibition of the renal outer medullary potassium channel causes diuresis and natriuresis in the absence of kaliuresis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of ROMK Inhibitors: A Technical Guide

The renal outer medullary potassium (ROMK) channel, a key player in renal physiology, has emerged as a promising target for a novel class of diuretics. This guide provides an in-depth analysis of the therapeutic rationale for ROMK inhibition, focusing on the pioneering inhibitor VU591 and subsequent compounds. It details the quantitative pharmacology, experimental methodologies, and underlying physiological pathways relevant to researchers and drug development professionals.

Introduction: The Rationale for ROMK Inhibition

The ROMK channel (Kir1.1), encoded by the KCNJ1 gene, is an ATP-sensitive inward-rectifier potassium channel with critical roles in two distinct segments of the kidney nephron.[1][2]

-

In the Thick Ascending Loop of Henle (TALH): ROMK is located on the apical membrane where it facilitates the recycling of potassium ions back into the tubular lumen.[1][3][4][5][6] This K+ recycling is essential for the function of the Na+-K+-2Cl- cotransporter (NKCC2), the primary mechanism for salt reabsorption in this segment and the target of loop diuretics like furosemide.[1][4][5][6]

-

In the Cortical Collecting Duct (CCD): ROMK serves as the primary channel for potassium secretion into the urine, a process tightly coupled to sodium reabsorption via the epithelial sodium channel (ENaC).[1][3][4][5]

This dual role makes ROMK an attractive therapeutic target.[7][8] Inhibition of ROMK is hypothesized to induce diuresis and natriuresis by disrupting NKCC2-mediated salt reabsorption in the TALH, while simultaneously preventing the potassium loss (kaliuresis) that typically accompanies diuretic therapy by blocking K+ secretion in the CCD.[1][4][5] This potassium-sparing effect would be a significant advantage over existing loop and thiazide diuretics.

Genetic evidence strongly supports this hypothesis. Humans with loss-of-function mutations in the KCNJ1 gene exhibit Bartter's syndrome type II, a condition characterized by significant salt wasting, hypotension, and mild hypokalemia.[4][5] Furthermore, heterozygous carriers of these mutations show reduced blood pressure and a lower risk of hypertension, suggesting that partial inhibition of ROMK could be both safe and effective.[4][5][8][9]

Key ROMK Inhibitors: From VU591 to Clinical Candidates

The development of small-molecule ROMK inhibitors has been crucial for validating the therapeutic concept.

-

VU591: Disclosed by a Vanderbilt University group, VU591 was a pioneering small-molecule inhibitor that demonstrated high potency and selectivity for the ROMK channel.[9][10][11][12] It acts as an intracellular pore blocker, with studies identifying key residues within the channel's ion conduction pathway as critical for its binding.[9][10][11] Despite its excellent in vitro profile, VU591 failed to induce diuresis in animal models, a failure attributed to poor metabolic stability and high serum protein binding.[7][8][10][13]

-

Compound A & MK-7145: Research by Merck led to the development of structurally distinct inhibitors with improved pharmacokinetic properties.[1][10] "Compound A" was shown to induce a robust natriuretic diuresis in rats without causing potassium wasting, providing the first pharmacological proof-of-concept for ROMK inhibition in vivo.[7][8][13] Subsequent medicinal chemistry efforts produced MK-7145, the first small-molecule ROMK inhibitor to advance into clinical development.[1]

Quantitative Data on ROMK Inhibitors

The following tables summarize the quantitative data for key ROMK inhibitors, facilitating comparison of their pharmacological and pharmacokinetic properties.

Table 1: In Vitro Potency of Select ROMK Inhibitors

| Compound | ROMK IC50 (86Rb+ Efflux) | ROMK IC50 (Tl+ Flux) | ROMK IC50 (Electrophysiology) | Reference(s) |

| VU591 | ~0.24 µM | - | ~0.24 µM | [10][12] |

| Compound 12 (MK-7145) | 0.068 µM | 0.006 µM | 0.009 µM | [1] |

| Compound 13 | 0.134 µM | 0.059 µM | 0.012 µM | [1] |

| Compound 16 (meso) | 0.112 µM | 0.010 µM | 0.009 µM | [1] |

| Compound 5 | 0.052 µM | - | - | [4] |

Table 2: Selectivity Profile of ROMK Inhibitors

| Compound | hERG IC50 (Binding) | hERG IC50 (Electrophysiology) | Selectivity (hERG EP / ROMK EP) | Reference(s) |

| VU591 | >10 µM | >10 µM | >40-fold | [11] |

| Compound 12 (MK-7145) | 23 µM | 22 µM | 2440-fold | [1] |

| Compound 13 | 47 µM | 22 µM | 1800-fold | [1] |

| Compound 16 (meso) | 100 µM | >30 µM | >3000-fold | [1] |

| Compound 5 | 0.005 µM | - | <1-fold (Inhibits hERG more potently) | [4] |

Table 3: Pharmacokinetic Properties of Select ROMK Inhibitors in Rats

| Compound | Dosing | Clearance (mL/min/kg) | Oral Bioavailability (%) | T 1/2 (h) | Reference(s) |

| Compound 12 (MK-7145) | 1 mg/kg IV; 3 mg/kg PO | 12 | 68% | 2.5 | [1] |

| Compound 13 | 1 mg/kg IV; 3 mg/kg PO | 12 | 62% | 2.7 | [1] |

| Compound 16 (meso) | 1 mg/kg IV; 3 mg/kg PO | 13 | 48% | 2.4 | [1] |

| Compound 30 | 1 mg/kg IV; 2 mg/kg PO | 21 | 48% | 1.5 | [4] |

Table 4: In Vivo Diuretic and Natriuretic Effects in Rats (4-hour urine collection)

| Compound | Dose (mg/kg, oral) | Urine Output (Fold change vs. Vehicle) | Na+ Excretion (Fold change vs. Vehicle) | Reference(s) |

| VU591 | 100 | No significant effect | No significant effect | [13] |

| Compound 12 (MK-7145) | 0.3 | 2.5 | 3.3 | [1] |

| Compound 12 (MK-7145) | 1.0 | 4.8 | 6.5 | [1] |

| Compound A | 30 | ~4.0 | ~5.0 | [7][13] |

Experimental Protocols

Detailed methodologies are essential for the evaluation of ROMK inhibitors. The following sections describe key experimental protocols.

Electrophysiology: Whole-Cell Patch Clamp

This technique directly measures ion flow through the ROMK channel in cells heterologously expressing the channel.

-

Cell Preparation: HEK293 or CHO cells stably expressing human ROMK are cultured on glass coverslips.

-

Solutions:

-

Pipette (Intracellular) Solution (in mM): 150 K gluconate, 2 MgCl2, 3 EGTA, 10 HEPES, and 0.05 ATP, with pH adjusted to 7.2.[14] Low ATP is used to maintain channel phosphorylation without causing direct inhibition.[14]

-

Bath (Extracellular) Solution (in mM): 5 NaCl, 130 Na methanesulfonate, 10 K methanesulfonate, 2 Ca methanesulfonate, 1 MgCl2, 2 glucose, and 10 HEPES, with pH adjusted to 7.4.[15] Methanesulfonate is used as the primary anion to minimize chloride currents.[15]

-

-

Recording:

-

A glass micropipette forms a high-resistance seal with the cell membrane ("giga-seal"). The membrane patch is then ruptured to achieve the "whole-cell" configuration.

-

The membrane potential is held at a specific voltage (e.g., 0 mV or -60 mV) and then stepped through a series of voltages to elicit inward and outward currents.[14]

-

-

Data Analysis: The inhibitor is perfused into the bath solution, and the reduction in the ROMK current (often isolated by its sensitivity to the specific blocker Tertiapin-Q) is measured.[14][15] The concentration-response curve is then plotted to determine the IC50 value.

Ion Flux Assay: 86Rubidium Efflux

This functional assay uses the radioactive isotope 86Rubidium (86Rb+) as a surrogate for K+ to measure channel activity in a high-throughput format.[16]

-

Cell Plating: CHO or HEK cells stably expressing ROMK are plated in 96-well plates.[4]

-

Loading: Cells are incubated for several hours in a loading buffer containing 86RbCl.

-

Washing: The loading buffer is removed, and cells are washed multiple times with a Rb+-free buffer to remove extracellular tracer.

-

Incubation: A stimulation buffer (containing a high concentration of K+ to depolarize the membrane and drive efflux) with or without the test inhibitor is added to the wells for a defined period (e.g., 10-30 minutes).[16][17]

-

Sample Collection: The supernatant (containing effluxed 86Rb+) is collected. The remaining cells are lysed with a detergent solution to release intracellular 86Rb+.[16]

-

Measurement: The radioactivity in both the supernatant and the lysate is measured using a scintillation counter.

-

Calculation: The percentage of 86Rb+ efflux is calculated as: (Supernatant Counts / (Supernatant Counts + Lysate Counts)) * 100. The inhibitory effect of the compound is determined by the reduction in efflux compared to the vehicle control.

In Vivo Diuresis and Natriuresis Studies

These studies assess the pharmacological effect of ROMK inhibitors in animal models, typically rats.

-

Animal Acclimation: Male Sprague-Dawley rats are acclimated and fasted overnight with free access to water.

-

Compound Administration: The test compound (e.g., VU591, Compound A) or vehicle is administered via oral gavage. A positive control, such as bumetanide (a loop diuretic), is often used.[13]

-

Metabolic Cages: Immediately after dosing, animals are placed in individual metabolic cages that are designed to separate and collect urine and feces.

-

Urine Collection: Urine is collected over a specified period, typically in intervals (e.g., 0-2 hours and 2-4 hours).[13]

-

Analysis:

-

Urine Volume: The total volume of urine is measured gravimetrically.

-

Electrolyte Concentration: Urine samples are analyzed for sodium (Na+) and potassium (K+) concentrations using a flame photometer or ion-selective electrodes.

-

-

Data Reporting: Results are typically reported as total urine output (e.g., mL/100g body weight) and total electrolyte excretion (e.g., mmol/kg body weight) over the collection period.[13]

Signaling Pathways and Mechanisms of Action

Understanding the pathways involving ROMK is crucial for appreciating the inhibitor's effects.

Cellular Mechanism of ROMK in the Nephron

ROMK's function is integral to ion transport in both the TALH and CCD. In the TALH, its inhibition reduces the K+ supply for NKCC2, thereby decreasing Na+ reabsorption. In the CCD, blocking ROMK directly prevents K+ secretion, which is coupled to Na+ uptake by ENaC.

Caption: Dual role of ROMK in the TALH and CCD of the kidney nephron.

Molecular Mechanism of VU591 Inhibition

VU591 acts as a pore blocker, physically occluding the ion conduction pathway from the intracellular side of the channel. Mutagenesis studies have pinpointed specific amino acid residues, notably Asn171 and Val168, as being critical for the high-affinity binding of VU591.[9]

Caption: VU591 acts as an intracellular pore blocker of the ROMK channel.

Physiological Regulation of ROMK Activity

The activity of the ROMK channel is tightly regulated by various physiological signals to maintain potassium homeostasis. Hormones like aldosterone and vasopressin, as well as plasma potassium levels, modulate channel expression and activity.

Caption: Key physiological regulators of ROMK channel activity in the distal nephron.

Experimental Workflow: In Vivo Diuresis Study

A logical workflow is followed for assessing the diuretic potential of a ROMK inhibitor in an animal model.

Caption: Standard experimental workflow for an in vivo diuresis study in rats.

Conclusion and Future Outlook

ROMK inhibitors represent a mechanistically novel class of diuretics with the potential to offer significant advantages over existing therapies, primarily through their potassium-sparing properties. While the initial lead compound, VU591, was instrumental as a pharmacological tool, its poor pharmacokinetic profile highlighted the challenges in translating in vitro potency to in vivo efficacy. Subsequent development of compounds like MK-7145 has overcome these initial hurdles, providing in vivo proof-of-concept and paving the way for clinical investigation. The continued exploration of ROMK inhibitors holds promise for the development of safer and more effective treatments for hypertension and heart failure.

References

- 1. Discovery of MK-7145, an Oral Small Molecule ROMK Inhibitor for the Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Renal Handling of Potassium | Abdominal Key [abdominalkey.com]

- 4. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent and Selective ROMK Inhibitor with Pharmacokinetic Properties Suitable for Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ROMK inhibitor actions in the nephron probed with diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Inhibition of ROMK channels by low extracellular K+ and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aurorabiomed.com.cn [aurorabiomed.com.cn]

The Diuretic Potential of VU591 Hydrochloride: A Technical Guide to a Selective Kir1.1 Inhibitor

An In-depth Analysis for Researchers and Drug Development Professionals

VU591 hydrochloride has been identified as a potent and selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium (ROMK) channel.[1][2][3] This channel plays a crucial role in salt reabsorption in the kidney, making it a compelling target for a novel class of diuretics. This technical guide provides a comprehensive overview of the diuretic potential of Kir1.1 inhibition by VU591, detailing its mechanism of action, the quantitative effects of targeting this pathway, and the experimental protocols for its investigation.

Mechanism of Action: Targeting Renal Potassium Channels

VU591 acts as a pore blocker of the Kir1.1 channel, inhibiting the flow of potassium ions.[1][2][3] In the thick ascending limb of Henle's loop, the Kir1.1 channel is essential for recycling potassium back into the tubular lumen. This potassium recycling is necessary for the function of the Na+-K+-2Cl- cotransporter (NKCC2), a primary mechanism for salt reabsorption. By blocking Kir1.1, VU591 is expected to reduce this potassium recycling, thereby indirectly inhibiting NKCC2 and leading to increased sodium and water excretion (diuresis).[1][4]

Furthermore, in the cortical collecting duct, Kir1.1 is a key pathway for potassium secretion. Inhibition of Kir1.1 in this segment of the nephron is anticipated to reduce urinary potassium loss, a common side effect of many existing diuretics.[1][4] This dual mechanism of promoting natriuresis while sparing potassium makes Kir1.1 inhibitors a highly attractive therapeutic strategy for conditions like hypertension and edema.

Signaling Pathway for Kir1.1-Mediated Diuresis

Quantitative Data on the Diuretic Effect of Kir1.1 Inhibition

While VU591 itself was found to have poor metabolic stability and high serum protein binding, which limited its in vivo diuretic efficacy, a structurally similar and potent ROMK inhibitor from Merck, known as "Compound A," has demonstrated the therapeutic potential of this mechanism. The following tables summarize the diuretic and natriuretic effects of Compound A in preclinical studies, serving as a proxy for the expected pharmacological effect of a successful Kir1.1 inhibitor.

Table 1: Diuretic and Natriuretic Effects of an Orally Administered Kir1.1 Inhibitor (Compound A) in Normotensive Rats

| Treatment Group | Dose | Urine Output (vs. Vehicle) | Urinary Na+ Excretion (vs. Vehicle) | Urinary K+ Excretion (vs. Vehicle) |

| Kir1.1 Inhibitor | Concentration-dependent | Comparable to Hydrochlorothiazide | Comparable to Hydrochlorothiazide | No significant change |

| Hydrochlorothiazide | Standard Dose | Significant Increase | Significant Increase | Significant Increase |

Data adapted from studies on a potent ROMK inhibitor.

Table 2: Effects of a Kir1.1 Inhibitor (Compound A) on Plasma Electrolytes in Normotensive Rats

| Treatment Group | Dose | Plasma Na+ | Plasma K+ | Plasma Cl- |

| Kir1.1 Inhibitor | Various | No significant change | No significant change | No significant change |

| Hydrochlorothiazide | Standard Dose | Potential for decrease | Significant decrease (Hypokalemia) | Potential for decrease |

Data adapted from studies on a potent ROMK inhibitor.

These data highlight that pharmacological inhibition of Kir1.1 can induce a robust diuresis and natriuresis comparable to a standard thiazide diuretic, but without the dose-limiting side effect of potassium wasting (hypokalemia).

Experimental Protocols

Investigating the diuretic effect of this compound and other Kir1.1 inhibitors involves a combination of in vitro and in vivo methodologies.

In Vitro Characterization

1. Thallium Flux Assay for Kir1.1 Inhibition

This high-throughput screening assay is used to identify and characterize inhibitors of Kir1.1. It relies on the principle that thallium (Tl+) ions can pass through potassium channels and that their influx can be detected by a Tl+-sensitive fluorescent dye.[5]

-

Cell Line: HEK293 cells stably expressing human Kir1.1 (ROMK).

-

Dye Loading: Cells are incubated with a thallium-sensitive dye (e.g., FluoZin-2 or FluxOR) in an appropriate assay buffer.

-

Compound Incubation: this compound or other test compounds are added to the cells at various concentrations.

-

Thallium Stimulation: A stimulus buffer containing Tl+ is added to the cells.

-

Data Acquisition: The fluorescence intensity is measured over time using a fluorescence plate reader. A decrease in the rate of fluorescence increase in the presence of the compound indicates inhibition of the Kir1.1 channel.

-

Data Analysis: The IC50 value, the concentration at which the compound inhibits 50% of the channel activity, is calculated. For VU591, the reported IC50 is approximately 0.24 µM.[1][2][3]

2. Patch-Clamp Electrophysiology for Kir1.1 Inhibition

This gold-standard technique provides detailed information about the mechanism of channel block.

-

Cell Preparation: HEK293 cells expressing Kir1.1 are cultured on coverslips.

-

Recording Configuration: Whole-cell patch-clamp recordings are performed. A glass micropipette filled with an intracellular solution forms a high-resistance seal with the cell membrane.

-

Voltage Protocol: A series of voltage steps or ramps are applied to the cell to elicit Kir1.1 currents.

-

Compound Application: this compound is applied to the cell via the extracellular solution at different concentrations.

-

Data Analysis: The effect of the compound on the current-voltage relationship and the kinetics of the channel are analyzed to determine the mechanism of inhibition (e.g., pore block, voltage dependence).

In Vivo Assessment of Diuretic Effect

1. Diuresis and Electrolyte Excretion in Rodents

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Acclimation: Animals are housed in metabolic cages for several days to acclimate.

-

Dosing: this compound or a vehicle control is administered orally or via another relevant route.

-

Urine Collection: Urine is collected at predetermined intervals (e.g., over 24 hours).

-

Measurements: Urine volume, sodium, potassium, and chloride concentrations are measured.

-

Blood Sampling: Blood samples may be collected to measure plasma electrolyte levels.

-

Data Analysis: The effects of the compound on urine output and electrolyte excretion are compared to the vehicle control group.

Experimental Workflow

References

- 1. ROMK inhibitor actions in the nephron probed with diuretics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ahajournals.org [ahajournals.org]

- 5. High-throughput screening for small-molecule modulators of inward rectifier potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of VU591 Hydrochloride on Potassium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

VU591 hydrochloride is a potent and selective small-molecule inhibitor of the renal outer medullary potassium channel (ROMK), also known as Kir1.1. This channel plays a critical role in potassium homeostasis by mediating potassium secretion in the kidneys. As a pore blocker of ROMK, this compound offers a targeted mechanism to modulate renal potassium excretion, making it a valuable tool for studying renal physiology and a potential lead compound for the development of novel diuretics. This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity, and the experimental protocols used for its characterization. Quantitative data are summarized for ease of comparison, and key pathways and workflows are visualized.

Introduction to this compound and its Target: The ROMK Channel

The renal outer medullary potassium (K+) channel, ROMK (Kir1.1), is a key player in maintaining potassium balance within the body.[1] Located in the thick ascending limb of Henle's loop and the collecting duct of the nephron, ROMK is responsible for potassium secretion into the urinary filtrate.[1] By inhibiting this channel, it is hypothesized that sodium reabsorption would be indirectly inhibited in the thick ascending limb, leading to diuresis, while simultaneously preventing excessive potassium loss (hypokalemia), a common side effect of conventional loop diuretics.[1][2]

This compound emerged from efforts to develop selective ROMK inhibitors.[1] It is a derivative of a previously identified compound, VU590, but with improved selectivity, particularly over the Kir7.1 channel.[1]

Mechanism of Action

This compound acts as a pore blocker of the ROMK channel.[1][2][3] Its binding site is located within the intracellular pore of the channel.[1][4] This mechanism is supported by evidence of voltage- and potassium-dependent block, where the inhibitory effect of VU591 can be influenced by the membrane potential and the concentration of potassium ions.[2] Specifically, residues Asn171 and Val168 within the channel pore have been identified as key components of the VU591 binding site.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and selectivity of this compound.

Table 1: Potency of this compound against ROMK Channels

| Channel | IC50 (µM) | Source |

| ROMK (Kir1.1) | 0.24 | [3][5] |

| ROMK (Kir1.1) | ~0.3 | [4] |

Table 2: Selectivity of this compound against other Potassium Channels

| Channel | Concentration of VU591 (µM) | Percent Inhibition (%) | Source |

| Kir2.1 | 10 | No significant inhibition | [1] |

| Kir2.3 | 10 | No significant inhibition | [1] |

| Kir4.1 | 10 | No significant inhibition | [1] |

| Kir6.2/SUR1 | 10 | 17 ± 4 | [1] |

| Kir6.2/SUR1 | 50 | 28 ± 3 | [1] |

| Kir7.1 | 10 | No effect | [1] |

| Slo1/β1 (BK) | 10 | No significant effect | [1] |

| Kv1.3 | 10 | No inhibition | [1] |

| hERG | Not specified | Selective over 65 other targets | [1][2] |

Signaling Pathways and Experimental Workflows

Renal Potassium Handling and the Role of ROMK

The following diagram illustrates the role of the ROMK channel in potassium secretion in the cortical collecting duct, a primary site of action for this compound.

Caption: Role of ROMK in renal potassium secretion and site of VU591 inhibition.

Experimental Workflow for Electrophysiological Characterization

The diagram below outlines a typical workflow for assessing the inhibitory activity of this compound using patch-clamp electrophysiology.

Caption: Workflow for electrophysiological analysis of this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted from studies characterizing this compound's effect on heterologously expressed potassium channels.[1]

-

Cell Line: Human Embryonic Kidney (HEK-293) cells.

-

Transfection: Cells are transiently transfected with plasmids encoding the desired potassium channel (e.g., rat or human ROMK1).

-

Electrophysiology Setup: Whole-cell currents are recorded using a patch-clamp amplifier.

-

Bath Solution (Extracellular): Composition may vary, but a typical solution contains (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 10 HEPES, adjusted to pH 7.4 with KOH. For selectivity screening, different ion compositions are used.

-

Pipette Solution (Intracellular): A representative solution contains (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.

-

Voltage-Clamp Protocol: To assess inhibition, cells are typically held at a holding potential of -75 mV and subjected to voltage ramps (e.g., -120 mV to +120 mV) every 5 seconds.[1] For studying voltage-dependence, step protocols are used (e.g., holding at -80 mV with steps to various potentials).[1]

-

Compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted into the bath solution to the desired final concentrations. The compound is applied to the cells via a perfusion system.

-

Data Acquisition and Analysis: Currents are recorded before, during, and after compound application. The percentage of current inhibition is calculated at a specific voltage (e.g., -120 mV for inward current).[1] Dose-response curves are generated to determine the IC50 value.

In Vivo Studies in Rats (General Methodology)

While detailed protocols for in vivo studies with this compound specifically are limited in the provided search results, a general methodology for assessing the effect of potassium channel modulators on renal function in rats is as follows, based on similar studies:[6]

-

Animal Model: Male Wistar rats are commonly used.

-

Acclimation: Animals are housed in metabolic cages for several days to acclimate and allow for baseline measurements.

-

Drug Administration: this compound would be administered, likely via oral gavage (p.o.) or intraperitoneal (i.p.) injection, at various doses.

-

Sample Collection: Urine is collected over a specified period (e.g., 24 hours) both before and after drug administration. Blood samples may also be collected to measure plasma electrolyte concentrations.

-

Biochemical Analysis: Urine and plasma samples are analyzed for sodium, potassium, and creatinine concentrations.

-

Calculations:

-

Urinary Excretion: Calculated as the concentration of the electrolyte in the urine multiplied by the urine volume.

-

Fractional Excretion of Potassium (FEK+): Calculated as [(Urine K+ * Plasma Creatinine) / (Plasma K+ * Urine Creatinine)] * 100.

-

-

Outcome Measures: The primary outcomes would be changes in urinary potassium excretion, natriuresis (sodium excretion), and diuresis (urine volume). Blood pressure may also be monitored.

In Vitro Properties and In Vivo Considerations

This compound exhibits high metabolic stability.[3][5] However, it also shows a propensity to bind to serum proteins.[1] This high serum protein binding has been suggested as a reason for its limited efficacy in some in vivo models, as it reduces the free concentration of the compound available to interact with the ROMK channel in the kidneys.[2] These factors are critical considerations for the design and interpretation of in vivo experiments and for any future drug development efforts.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the ROMK (Kir1.1) potassium channel. Its mechanism as a pore blocker provides a direct means of modulating renal potassium secretion. The data and protocols summarized in this guide offer a comprehensive resource for researchers investigating renal physiology and for those involved in the development of novel diuretics. The challenges associated with its in vivo application, primarily due to serum protein binding, highlight important considerations for the translation of in vitro findings to whole-animal models. Despite these challenges, this compound remains an invaluable pharmacological tool for dissecting the role of ROMK in potassium homeostasis.

References

- 1. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of kidney potassium channels by fluoxetine: In vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Study of VU591 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU591 hydrochloride is a potent and selective inhibitor of the inwardly rectifying potassium (Kir) channel Kir1.1, also known as the renal outer medullary potassium channel (ROMK). While ROMK is primarily expressed in the kidney, the closely related Kir4.1 channel is predominantly found in glial cells within the central nervous system (CNS). Emerging evidence suggests that Kir4.1 channels in astrocytes play a crucial role in regulating neuronal excitability and are implicated in the pathophysiology of major depressive disorder. Dysregulation of these channels can impact potassium homeostasis and glutamate uptake, contributing to neuronal dysfunction. VU591, as an inhibitor of this class of channels, presents a promising pharmacological tool for investigating the therapeutic potential of Kir channel modulation in neurological and psychiatric disorders, including depression.

These application notes provide a detailed protocol for an in vivo study in a murine model to assess the antidepressant-like effects of this compound. The protocol for the tail suspension test (TST) is a widely used paradigm to screen for potential antidepressant compounds.

Signaling Pathway of Kir4.1 in Astrocytes and its Role in Depression

Application Notes and Protocols for VU591 Hydrochloride in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of VU591 hydrochloride, a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK or Kir1.1), for use in animal studies.

Introduction

This compound is a valuable research tool for investigating the physiological roles of ROMK channels and for exploring their potential as therapeutic targets.[1][2][3] Proper dissolution and formulation are critical for ensuring accurate and reproducible results in preclinical animal models. This document outlines recommended solvents, vehicle compositions, and detailed protocols for preparing this compound solutions for in vivo administration.

Quantitative Data Summary

The following table summarizes the solubility and formulation data for VU591 and its hydrochloride salt.

| Compound | Vehicle Composition | Achievable Concentration |

| This compound | 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 1.25 mg/mL[4] |

| VU591 (free base) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL[5] |

Experimental Protocols

Below are detailed protocols for the preparation of this compound and VU591 (free base) solutions for animal administration.

Protocol 1: Dissolution of this compound

This protocol is recommended for achieving a clear solution of this compound at a concentration of ≥ 1.25 mg/mL.[2][4]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

20% (w/v) Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in saline

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Prepare Stock Solution:

-

Weigh the desired amount of this compound powder.

-

Prepare a 12.5 mg/mL stock solution by dissolving the this compound in DMSO. For example, to prepare 100 µL of stock solution, add 1.25 mg of this compound to 100 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.

-

-

Prepare Vehicle:

-

Prepare the 20% SBE-β-CD in saline solution if not commercially available.

-

-

Final Formulation:

-

In a sterile tube, add 900 µL of 20% SBE-β-CD in saline.

-

To this, add 100 µL of the 12.5 mg/mL this compound stock solution in DMSO.

-

This will result in a final concentration of 1.25 mg/mL this compound in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline).

-

Vortex the final solution until it is clear and homogenous.

-

Protocol 2: Dissolution of VU591 (Free Base)

This protocol is suitable for the free base form of VU591 and yields a clear solution at a concentration of ≥ 2.08 mg/mL.[5]

Materials:

-

VU591 (free base) powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

Procedure:

-

Prepare Stock Solution:

-

Weigh the desired amount of VU591 powder.

-

Prepare a 20.8 mg/mL stock solution by dissolving the VU591 in DMSO. For example, to prepare 100 µL of stock solution, add 2.08 mg of VU591 to 100 µL of DMSO.

-

Vortex thoroughly.

-

-

Final Formulation (prepare by sequential addition):

-

In a sterile tube, add 400 µL of PEG300.

-

Add 100 µL of the 20.8 mg/mL VU591 stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.

-

Add 50 µL of Tween-80 to the mixture and vortex until homogenous.

-

Add 450 µL of saline to the solution to reach a final volume of 1 mL.

-

Vortex the final solution until it is clear.

-

Mechanism of Action and Signaling Pathway

VU591 is a selective inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1.[1][2][3] It acts as a pore blocker, physically obstructing the channel and preventing the flow of potassium ions.[1][3] ROMK channels play a crucial role in potassium recycling in the thick ascending limb of Henle's loop and potassium secretion in the collecting duct of the kidney.[6] Inhibition of ROMK by VU591 is therefore of interest for its potential diuretic effects.

Caption: Mechanism of action of VU591 as a ROMK channel pore blocker.

Experimental Workflow for In Vivo Study Preparation

The following diagram illustrates a typical workflow for preparing this compound for an animal study.

Caption: Workflow for preparing this compound for in vivo studies.

References

- 1. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ROMK (Kir1.1) pharmacology comes of age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of Selective Small Molecule ROMK Inhibitors as Potential New Mechanism Diuretics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Kir4.1/Kir5.1 Channel Electrophysiology

A Clarification on VU591 Hydrochloride: Initial research indicates that this compound is a potent and selective inhibitor of the renal outer medullary potassium channel (ROMK or Kir1.1), with a reported IC50 of 0.24 μM.[1] Studies have shown that VU591 and its precursor, VU590, do not significantly inhibit Kir4.1 channels.[1][2] Therefore, this compound is not the appropriate pharmacological tool for studying Kir4.1 or Kir4.1/Kir5.1 channels.

For researchers interested in the selective inhibition of Kir4.1 and Kir4.1/Kir5.1 channels, the following compounds are recommended:

-

VU0134992: A selective inhibitor of homomeric Kir4.1 channels.[2]

-

VU6036720: The first potent and selective inhibitor of heteromeric Kir4.1/Kir5.1 channels.[3][4]

These application notes and protocols will, therefore, focus on the use of these selective inhibitors in patch clamp electrophysiology studies of Kir4.1 and Kir4.1/Kir5.1 channels.

Introduction to Kir4.1 and Kir4.1/Kir5.1 Channels

Inwardly rectifying potassium (Kir) channels are crucial for maintaining cellular excitability and potassium homeostasis in various tissues. Kir4.1, encoded by the KCNJ10 gene, can form homomeric channels or heteromerize with Kir5.1 subunits (KCNJ16) to form heterotetrameric Kir4.1/Kir5.1 channels.[4] These channels are prominently expressed in the brain, particularly in astrocytes, and in the kidney's distal nephron.[5]

In the brain, astrocytic Kir4.1 channels are fundamental for potassium buffering, a process essential for regulating neuronal excitability.[6][7] In the kidney, basolateral Kir4.1/Kir5.1 channels in the distal convoluted tubule (DCT) play a key role in regulating sodium and potassium transport.[2][5]

Quantitative Data: Inhibitor Specificity

The following table summarizes the inhibitory concentrations (IC50) of selective compounds for Kir4.1 and Kir4.1/Kir5.1 channels.

| Compound | Target Channel | IC50 | Notes | Reference |

| VU0134992 | Homomeric Kir4.1 | ~1 µM | Exhibits 9- to 22-fold selectivity over Kir4.1/Kir5.1. | [2] |

| VU6036720 | Heteromeric Kir4.1/Kir5.1 | 0.24 µM | Demonstrates >40-fold selectivity over homomeric Kir4.1. | [3][4] |

| Fluoxetine | Kir4.1/Kir5.1 | 20.1 µM | Non-selective inhibitor. | [4] |

| Amitriptyline | Kir4.1/Kir5.1 | 20.8 µM | Non-selective inhibitor. | [4] |

Signaling Pathway of Kir4.1/Kir5.1 in Renal Distal Convoluted Tubule

The following diagram illustrates the role of Kir4.1/Kir5.1 channels in the regulation of the Na-Cl cotransporter (NCC) in the renal distal convoluted tubule.

Experimental Protocols: Patch Clamp Electrophysiology

Cell Preparation

For heterologous expression studies, Human Embryonic Kidney (HEK-293) cells are commonly used.

-

Culture HEK-293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Transfect cells with plasmids encoding human Kir4.1 and/or Kir5.1 subunits using a suitable transfection reagent.

-

For patch clamp recordings, plate the transfected cells onto glass coverslips 24-48 hours post-transfection.

For studies on native cells, primary cultures of astrocytes or freshly isolated renal tubules can be utilized.

Solutions

Extracellular (Bath) Solution (in mM):

-

150 NaCl

-

5 KCl

-

1 CaCl2

-

2 MgCl2

-

5 Glucose

-

10 HEPES

-

Adjust pH to 7.35 with NaOH.

Intracellular (Pipette) Solution (in mM):

-

150 KCl

-

2 MgCl2

-

10 HEPES

-

Adjust pH to 7.35 with KOH.

For whole-cell recordings, ATP and GTP can be added to the intracellular solution to maintain cell health and channel activity.

Patch Clamp Recording

The whole-cell configuration of the patch clamp technique is suitable for measuring macroscopic currents through Kir4.1 and Kir4.1/Kir5.1 channels.

Workflow Diagram:

Voltage Clamp Protocol

To characterize the current-voltage (I-V) relationship of Kir4.1 and Kir4.1/Kir5.1 channels, a voltage-step protocol can be applied.

-

Hold the cell at a membrane potential of -75 mV.

-

Apply a series of 200 ms voltage steps from -120 mV to +120 mV in 20 mV increments.

-

Record the resulting currents at each voltage step.

A voltage ramp protocol can also be used, where the membrane potential is ramped from -120 mV to +120 mV over a defined period.

Logical Diagram for Data Acquisition and Analysis:

Expected Results

-

Baseline Currents: Cells expressing Kir4.1 or Kir4.1/Kir5.1 will exhibit characteristic inwardly rectifying potassium currents. This means that larger inward currents will be observed at membrane potentials negative to the potassium reversal potential, while smaller outward currents will be seen at more positive potentials.

-

Effect of Inhibitors: Application of VU0134992 to cells expressing homomeric Kir4.1 channels, or VU6036720 to cells with heteromeric Kir4.1/Kir5.1 channels, is expected to cause a concentration-dependent reduction in the recorded currents.

-

Dose-Response: By applying a range of inhibitor concentrations, a dose-response curve can be generated to determine the IC50 value, which should align with the values presented in the quantitative data table.

-

Washout: Upon removal of the inhibitor from the bath solution, the current amplitude should at least partially recover towards the baseline level, demonstrating the reversibility of the block.

Troubleshooting

-

Low Seal Resistance: Ensure the pipette tip is clean and has the appropriate resistance. The cell membrane should be healthy.

-

No Inwardly Rectifying Current: Confirm successful transfection and expression of the Kir channels. Check the composition and pH of the intracellular and extracellular solutions.

-

No Effect of Inhibitor: Verify the concentration and stability of the inhibitor stock solution. Ensure adequate perfusion of the recording chamber. Consider the possibility of incorrect channel expression.

-

High Series Resistance: Monitor and compensate for series resistance throughout the experiment to ensure accurate voltage control. If series resistance is too high, the recording should be discarded.

References

- 1. Development of a Selective Small-Molecule Inhibitor of Kir1.1, the Renal Outer Medullary Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Next-generation inward rectifier potassium channel modulators: discovery and molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VU6036720: The First Potent and Selective In Vitro Inhibitor of Heteromeric Kir4.1/5.1 Inward Rectifier Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Inwardly rectifying K+ channels 4.1 and 5.1 (Kir4.1/Kir5.1) in the renal distal nephron - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Importance of astrocytes for potassium ion (K+) homeostasis in brain and glial effects of K+ and its transporters on le… [ouci.dntb.gov.ua]

Optimal Concentration of VU591 Hydrochloride for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU591 hydrochloride is a potent and selective inhibitor of the renal outer medullary potassium (ROMK) channel, also known as Kir1.1. This inwardly rectifying potassium channel plays a crucial role in potassium homeostasis and is a target for developing novel diuretics and therapies for neurological disorders. Determining the optimal concentration of this compound for in vitro cell culture experiments is critical to ensure specific channel inhibition without inducing cytotoxicity. This document provides detailed application notes and protocols for utilizing this compound in cell culture, including recommended concentration ranges, experimental procedures, and a summary of its mechanism of action.

Introduction